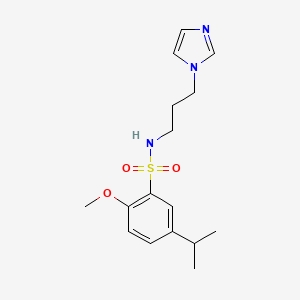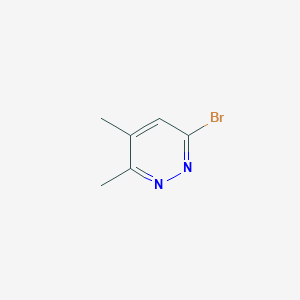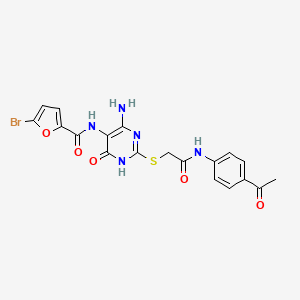
4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a hydroxy group, a methoxy group, and a carboxylic acid group attached to a phenyl ring
Mecanismo De Acción
Target of Action
It’s worth noting that its derivative, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been shown to interact with various targets, including muscle tissue and gut microbiota .
Mode of Action
Its derivative hmpa has been shown to interact with its targets in a way that enhances grip strength and inhibits protein catabolism induced by exhaustive exercise .
Biochemical Pathways
Hmpa has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism .
Pharmacokinetics
Hmpa, when orally administered to sprague-dawley rats, undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Result of Action
Hmpa has been shown to enhance absolute grip strength, decrease the plasma level of blood urea nitrogen after exercise, and promote muscle development .
Action Environment
It’s worth noting that the gut microbiota plays a crucial role in the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca) to hmpa .
Análisis Bioquímico
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with the GPR41 receptor, showing a greater affinity than its precursor, 4-hydroxy-3-methoxycinnamic acid .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested to play a role in the improvement of hepatic lipid metabolism via the GPR41 receptor .
Molecular Mechanism
It is known to bind to the GPR41 receptor, which plays a crucial role in its anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Temporal Effects in Laboratory Settings
It is known that the compound and its conjugates can be detected in the bloodstream within 15 minutes of oral administration, indicating rapid absorption .
Dosage Effects in Animal Models
It has been observed that low-dose administration of the compound can enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .
Metabolic Pathways
It is known that the compound is produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid .
Transport and Distribution
It is known that the compound and its conjugates broadly distribute to organs with similar profiles, including the kidneys, liver, thoracic aorta, heart, soleus muscle, and lungs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid can be synthesized through several synthetic routes. One common method involves the cyclization reaction of phenols with ethyl-3,4-dimethoxybenzoylacetate under acidic conditions . This reaction typically requires the use of a strong acid catalyst, such as trifluoroacetic acid, and is carried out under heat to achieve reasonable yields and short reaction times.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microbial transformation of dietary polyphenols or natural extraction from fermented foods . This method leverages the metabolic capabilities of microorganisms to convert precursor compounds into the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic acids.
Aplicaciones Científicas De Investigación
4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its anti-inflammatory and anti-obesity effects.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Comparación Con Compuestos Similares
4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
4-Hydroxy-3-methoxycinnamic acid: Known for its anti-inflammatory and antioxidant effects, this compound is structurally similar but differs in its specific functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUCWWQUUFNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)






![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2615913.png)
![4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2615914.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615919.png)

